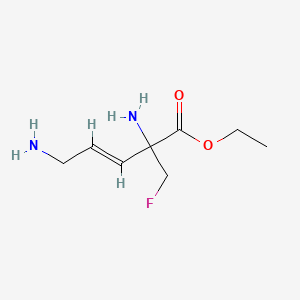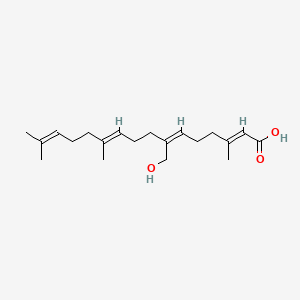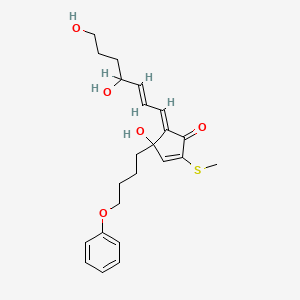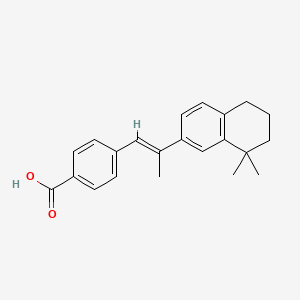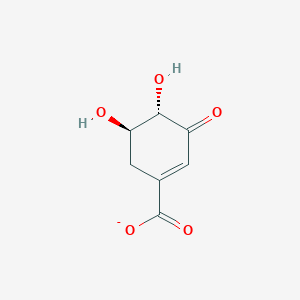
5-Dehydroshikimic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-dehydroshikimate is a monocarboxylic acid anion that is the conjugate base of 3-dehydroshikimic acid, arising from deprotonation of the carboxy group. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a shikimate. It is a conjugate base of a 3-dehydroshikimic acid.
Aplicaciones Científicas De Investigación
Enzymatic Conversion and Properties
- 5-Dehydroshikimic acid plays a significant role in biochemical pathways, particularly in enzymatic reactions. For instance, an enzyme from E. coli, 5-dehydroquinase, catalyzes the conversion of 5-dehydroquinic acid to 5-dehydroshikimic acid, a process that involves the removal of a water molecule. This reaction is reversible and important for understanding the properties of these substances in biological systems (Mitsuhashi & Davis, 1954).
Biosynthesis Pathways
- The interconversion of shikimic and quinic acids, involving 5-dehydroshikimic acid as an intermediate, has been demonstrated in plants like mung bean. This finding is crucial for understanding the aromatic metabolism in plants and the role of 5-dehydroshikimic acid in it (Gamborg, 1967).
Microbial Synthesis
- In microbial synthesis, 5-dehydroshikimic acid has been studied for its potential in producing various chemicals. For example, its conversion from different carbon sources like d-xylose, l-arabinose, and d-glucose has been examined, showing its versatility and significance in microbial processes (Li & Frost, 1999).
Role in Aromatic Amino Acid Biosynthesis
- Shikimate 5-dehydrogenase, an enzyme that catalyzes the conversion of 3-dehydroshikimate to shikimate, is key in the aromatic amino acid biosynthesis pathway. Studies on this enzyme, including those from extremophiles like Archaeoglobus fulgidus, have shed light on the stability and functional properties of enzymes involved in this pathway, highlighting the importance of 5-dehydroshikimic acid in these processes (Lim, Schröder, & Monbouquette, 2004).
Biotechnological Applications
- 5-Dehydroshikimic acid has been implicated in biotechnological applications, such as in the synthesis of compounds like N-substituted benzofuro[2,3-d]pyrimidine-4-amines. These compounds have been evaluated as novel EGFR tyrosine kinase inhibitors, indicating the potential pharmaceutical applications of derivatives of 5-dehydroshikimic acid (Sheng et al., 2017).
Propiedades
Fórmula molecular |
C7H7O5- |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/p-1/t5-,6-/m1/s1 |
Clave InChI |
SLWWJZMPHJJOPH-PHDIDXHHSA-M |
SMILES isomérico |
C1[C@H]([C@@H](C(=O)C=C1C(=O)[O-])O)O |
SMILES |
C1C(C(C(=O)C=C1C(=O)[O-])O)O |
SMILES canónico |
C1C(C(C(=O)C=C1C(=O)[O-])O)O |
Pictogramas |
Irritant |
Sinónimos |
3-dehydroshikimate 3-dehydroshikimic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



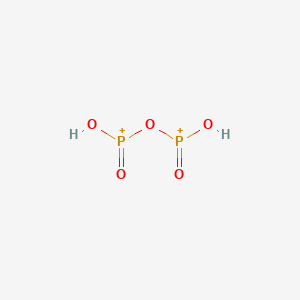

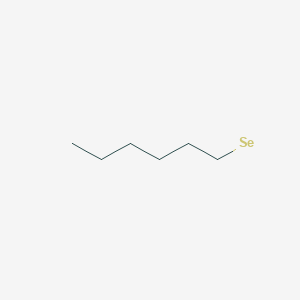


![[Bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium](/img/structure/B1239942.png)
![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)
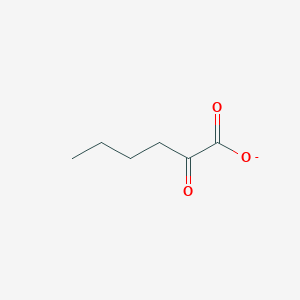
![N-[4-[5-[(Z)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]phenyl]acetamide](/img/structure/B1239946.png)
